molecular formula C12H20O4 B14260819 Dimethyl [(3S)-hept-4-en-3-yl]propanedioate CAS No. 212312-36-2

Dimethyl [(3S)-hept-4-en-3-yl]propanedioate

Cat. No.: B14260819
CAS No.: 212312-36-2
M. Wt: 228.28 g/mol
InChI Key: ZGYYFVWTPMLVET-VIFPVBQESA-N
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Description

Dimethyl [(3S)-hept-4-en-3-yl]propanedioate is an organic compound with a complex structure that includes a hept-4-en-3-yl group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(3S)-hept-4-en-3-yl]propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method involves the reaction of sodium chloroacetate with sodium cyanide to form sodium cyanoacetate, which is then hydrolyzed to sodium malonate. The sodium malonate is esterified with methanol in the presence of sulfuric acid to yield Dimethyl malonate, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3S)-hept-4-en-3-yl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl [(3S)-hept-4-en-3-yl]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Dimethyl [(3S)-hept-4-en-3-yl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and signaling pathways, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Disodium malonate
  • Malonyl-CoA

Uniqueness

Dimethyl [(3S)-hept-4-en-3-yl]propanedioate is unique due to its specific structural features, which confer distinct chemical properties and reactivity.

Properties

CAS No.

212312-36-2

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dimethyl 2-[(3S)-hept-4-en-3-yl]propanedioate

InChI

InChI=1S/C12H20O4/c1-5-7-8-9(6-2)10(11(13)15-3)12(14)16-4/h7-10H,5-6H2,1-4H3/t9-/m0/s1

InChI Key

ZGYYFVWTPMLVET-VIFPVBQESA-N

Isomeric SMILES

CCC=C[C@H](CC)C(C(=O)OC)C(=O)OC

Canonical SMILES

CCC=CC(CC)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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